4-[3-Hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]benzene-1,2-diol
Description
Properties
Molecular Formula |
C19H22O4 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-[3-hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]benzene-1,2-diol |
InChI |
InChI=1S/C19H22O4/c20-16(11-7-15-8-12-18(22)19(23)13-15)4-2-1-3-14-5-9-17(21)10-6-14/h1,3,5-6,8-10,12-13,16,20-23H,2,4,7,11H2 |
InChI Key |
RECNHCLFPNYLCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CCCC(CCC2=CC(=C(C=C2)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
General Approach
The synthesis predominantly employs stepwise organic reactions involving:
- Aldol condensations to form the conjugated enyl chain.
- Hydroxylation to introduce phenolic hydroxyl groups.
- Phenyl substitution to incorporate the phenyl moiety at specific positions.
- Protection/deprotection strategies to control reactive sites during multi-step processes.
The overall synthetic route can be summarized as:
- Preparation of phenolic aldehyde intermediates.
- Construction of the heptenyl chain via Wittig or Horner–Wadsworth–Emmons (HWE) olefination.
- Hydroxylation and phenolic functionalization.
- Final coupling to assemble the aromatic core with the side chain.
Stepwise Synthesis Pathway
Specific Synthesis Techniques
Aldol Condensation
A typical method involves reacting phenolic aldehyde with a suitable enolate or activated alkene under basic conditions (e.g., sodium hydroxide) to form the conjugated enyl chain. This process is crucial for establishing the double bonds in the heptenyl chain.
Wittig or Horner–Wadsworth–Emmons Olefination
These reactions facilitate the formation of the extended carbon chain with precise control over the geometry of the double bonds (preferably the (E)-configuration). The choice depends on the desired stereochemistry and yield considerations.
Hydroxylation and Phenolic Functionalization
Selective hydroxylation can be achieved through oxidizing agents such as hydrogen peroxide, potassium permanganate, or tert-butyl hydroperoxide, often under controlled temperature to prevent over-oxidation. Phenolic hydroxyl groups are introduced via electrophilic aromatic substitution, ensuring regioselectivity.
Coupling Reactions
Cross-coupling reactions like Suzuki-Miyaura are employed to connect aromatic rings, especially when constructing biphenyl systems. Catalysts such as Pd(PPh₃)₄ are used under mild conditions.
Purification and Characterization
Chromatography techniques, including silica gel column chromatography and preparative HPLC, are used for purification. Structural confirmation involves NMR, MS, and IR spectroscopy.
Data Tables of Reaction Conditions and Yields
| Reaction Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Aldol condensation | NaOH, aldehyde | Ethanol/water | Room temperature to 50°C | 70–85 | Regioselective formation of conjugated enyl chain |
| Wittig/HWE olefination | Phosphonium salt or phosphonate ester | Tetrahydrofuran (THF) | Reflux | 65–78 | Stereoselective formation of (E)-double bonds |
| Hydroxylation | H₂O₂, KMnO₄ | Acetone/water | 0–25°C | 60–75 | Controlled to prevent over-oxidation |
| Suzuki coupling | Pd catalyst, base | Toluene/water | Reflux | 70–85 | Aromatic ring coupling |
Chemical Reactions Analysis
Types of Reactions
4-[3-Hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include quinones, reduced alcohols, and substituted aromatic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
4-[3-Hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 4-[3-Hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]benzene-1,2-diol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes and signaling pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Features
Target Compound :
- Core : Benzene-1,2-diol.
- Substituent : A 7-carbon hept-6-enyl chain with a hydroxyl group at position 3 and a 4-hydroxyphenyl group at position 7.
- Key Functional Groups: Two phenolic –OH groups, one aliphatic –OH, and a terminal aromatic ring.
Analog 1 : 4-[(3S)-3-Hydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol ()
Analog 2 : Resveratrol (5-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol; )
- Core : Benzene-1,3-diol.
- Substituent : Styryl group (ethenyl bridge) linking to a 4-hydroxyphenyl group.
- Key Difference : Position of hydroxyl groups (1,3 vs. 1,2) and shorter conjugated system. Resveratrol’s styryl group enhances fluorescence and antioxidant activity .
Analog 3 : 4-[2-(4-Hydroxyphenyl)propan-2-yl]benzene-1,2-diol ()
- Substituent: Bisphenol A-like branching (propan-2-yl group).
- Key Difference : Shorter, branched chain vs. the target’s linear hept-6-enyl chain. This reduces lipophilicity (logP = 3.12 for Analog 3 vs. higher for the target) .
Analog 4 : Dopamine Hydrochloride (4-(2-Aminoethyl)benzene-1,2-diol; )
- Substituent : Ethylamine side chain.
- Key Difference: Amino group enhances water solubility and neurotransmitter activity, unlike the target’s hydrophobic heptenyl chain .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What established synthetic routes are available for this compound, and what critical reaction parameters require optimization?
- Methodological Answer : Multi-step synthesis involving condensation and cyclization reactions is typically employed. Key parameters include temperature control (60–80°C for condensation), catalyst selection (e.g., acid/base catalysts), and reaction time monitoring. Thin-layer chromatography (TLC) is recommended for tracking intermediate formation. Post-synthesis purification via column chromatography with silica gel is advised .
Q. Which analytical techniques are most reliable for confirming structural identity and purity?
- Methodological Answer :
- NMR Spectroscopy : Analyze chemical shifts (e.g., hydroxyl protons at δ 8–10 ppm) and coupling constants to confirm stereochemistry .
- HPLC : Use a mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6) for purity assessment .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
Q. How should researchers design stability studies under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 1, 3, 7 days). Use a C18 column with UV detection at 280 nm for phenolic group analysis .
Advanced Research Questions
Q. What advanced chromatographic methods resolve stereochemical ambiguities in the hydroxyl and heptenyl groups?
- Methodological Answer :
- Chiral HPLC : Utilize a chiral stationary phase (e.g., amylose-based) with a mobile phase of hexane:isopropanol (90:10) to separate enantiomers.
- X-ray Crystallography : Grow single crystals in ethanol/water (7:3) and analyze diffraction patterns for absolute configuration determination .
Q. How can contradictory data on antioxidant activity (e.g., DPPH vs. ORAC assays) be reconciled?
- Methodological Answer :
- Assay-Specific Optimization : Adjust DPPH assay pH to 6.0 to minimize interference from phenolic ionization.
- Cross-Validation : Validate results using multiple assays (e.g., ABTS, FRAP) and correlate with structural features like hydroxyl group positioning .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity) .
Q. What in silico modeling approaches predict biological target interactions, and how are these validated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
